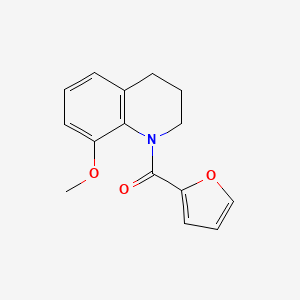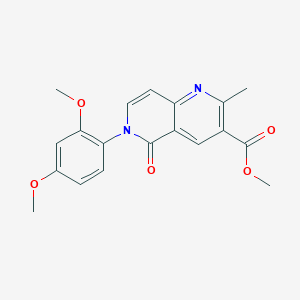![molecular formula C15H13Cl2N3O B4959070 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. Other effects include the inhibition of inflammation and the regulation of glucose metabolism.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One area of research is in the development of new cancer treatments that target the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. Another area of research is in the development of new anti-inflammatory and anti-diabetic treatments. Additionally, further research is needed to fully understand the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its potential applications in scientific research.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 2-(3,4-dichlorophenyl)acetic acid with hydrazine hydrate and 3-pyridinecarboxaldehyde. The resulting product is a yellow crystalline powder that is soluble in chloroform and ethanol. The purity of the product can be determined using thin-layer chromatography and melting point analysis.
科学的研究の応用
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c1-10(12-3-2-6-18-9-12)19-20-15(21)8-11-4-5-13(16)14(17)7-11/h2-7,9H,8H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOBYVPWLHSRIZ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)Cl)Cl)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)Cl)Cl)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dichlorophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)



![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)

![[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B4959104.png)